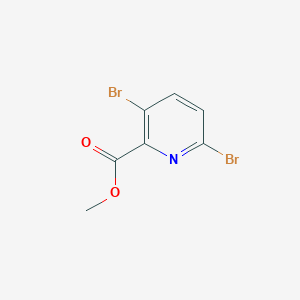
7-(Piperazin-1-yl)-benzoxazol-2(3H)-one
Overview
Description
7-(Piperazin-1-yl)-benzoxazol-2(3H)-one (7-PBO) is a heterocyclic compound that belongs to the benzoxazole family. It is a colorless, crystalline solid with a melting point of 115-117 °C. 7-PBO has a wide range of applications in medicinal chemistry, biochemistry, and pharmacology. It is used as a building block in the synthesis of a variety of biologically active compounds. In addition, 7-PBO has been used as a model compound in the study of the structure-activity relationships of benzoxazoles.
Scientific Research Applications
Alpha-1 Adrenergic Receptor Antagonists
A study by Li et al. (2008) synthesized compounds related to 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one, evaluating them as potential α1-adrenergic receptor (AR) antagonists. This research could have implications in developing treatments for conditions modulated by α1-ARs, such as certain cardiovascular diseases (Li, Xia, Wu, Wang, & Jiang, 2008).
Antitubercular Activity
Naidu et al. (2016) explored the antitubercular activity of various benzo[d]isoxazole derivatives, including compounds similar to 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one. These compounds showed potential as treatments for tuberculosis, especially considering their non-toxic nature against certain cell lines (Naidu, Srinivasarao, Agnieszka, Ewa, Kumar, & Chandra Sekhar, 2016).
Anticancer Agents
A series of piperazinyl benzothiazole/benzoxazole derivatives were synthesized and evaluated for their anticancer properties by Murty et al. (2013). These derivatives showed significant cytotoxicity against various human cancer cell lines, highlighting their potential as cancer therapeutics (Murty, Ramalingeswara Rao, Katiki, Nath, & Anto, 2013).
Breast Cancer Cell Proliferation Inhibition
Kumar et al. (2007) designed 1-benzhydryl-sulfonyl-piperazine derivatives, including structures related to 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one, to inhibit breast cancer cell proliferation. This research points to the potential of such compounds in breast cancer treatment (Kumar, Swamy, Thimmegowda, Prasad, Yip, & Rangappa, 2007).
PET Probe for PIM1 Imaging
Gao et al. (2013) synthesized a compound structurally related to 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one as a PET probe for imaging the enzyme PIM1, an important target in cancer research. This study highlights the potential of such compounds in diagnostic imaging (Gao, Wang, Miller, & Zheng, 2013).
Anti-Bone Cancer Activity
Lv et al. (2019) synthesized a heterocyclic compound structurally similar to 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one, showing potential anti-bone cancer activity. This compound was evaluated against human bone cancer cell lines, demonstrating its therapeutic potential (Lv, Zhang, Wang, Pan, & Liu, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidinylpiperazine derivatives, are known to act as antagonists of the α2-adrenergic receptor and partial agonists of the 5-ht1a receptor .
Mode of Action
Based on its structural similarity to pyrimidinylpiperazine derivatives, it may interact with its targets by binding to the active sites of the α2-adrenergic and 5-ht1a receptors, thereby modulating their activity .
Biochemical Pathways
The α2-adrenergic and 5-ht1a receptors, which are potential targets of this compound, are involved in various physiological processes, including neurotransmission and regulation of mood .
Pharmacokinetics
Similar compounds, such as quinolones, are known for their broad spectrum and excellent oral bioavailability .
Result of Action
Based on its potential targets, this compound may modulate neurotransmission and mood regulation .
properties
IUPAC Name |
7-piperazin-1-yl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11-13-8-2-1-3-9(10(8)16-11)14-6-4-12-5-7-14/h1-3,12H,4-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJMRBXZMKJLQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2OC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147255 | |
| Record name | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |
CAS RN |
105685-26-5 | |
| Record name | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(PIPERAZIN-1-YL)-BENZOXAZOL-2(3H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM40LM4FXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1369609.png)





![N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine](/img/structure/B1369619.png)



![4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine](/img/structure/B1369630.png)

